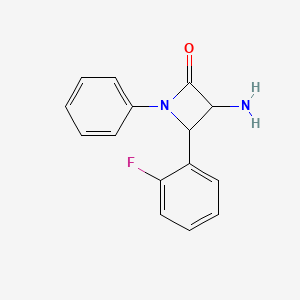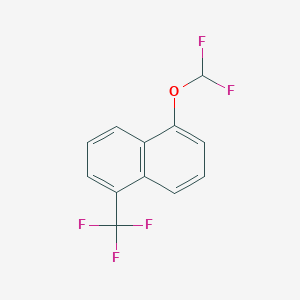
3-Amino-4-(2-fluorophenyl)-1-phenylazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-(2-fluorophenyl)-1-phenylazetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(2-fluorophenyl)-1-phenylazetidin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be formed through a , which involves the of an imine with a ketene. The reaction conditions often require a base such as triethylamine and a solvent like dichloromethane.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a reaction. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base such as potassium carbonate.
Amination: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group in the azetidinone ring, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-Amino-4-(2-fluorophenyl)-1-phenylazetidin-2-one has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections or cancer.
Material Science: Its unique structural features make it a candidate for the development of novel polymers and materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used to study enzyme interactions, particularly those involving azetidinone-based inhibitors.
Mecanismo De Acción
The mechanism of action of 3-Amino-4-(2-fluorophenyl)-1-phenylazetidin-2-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by mimicking the transition state of the enzyme’s natural substrate. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the azetidinone ring can form covalent bonds with the enzyme’s active site.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorobenzylamine: Shares the fluorophenyl group but lacks the azetidinone ring.
2-Amino-3-(4-fluorophenyl)propanoic acid: Contains a fluorophenyl group and an amino group but has a different core structure.
(S)-2-[®-3-amino-4-(2-fluorophenyl)butyryl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide: Similar in having a fluorophenyl group and an amino group but differs in the overall structure.
Uniqueness
3-Amino-4-(2-fluorophenyl)-1-phenylazetidin-2-one is unique due to its azetidinone ring, which imparts specific chemical reactivity and biological activity. The combination of the fluorophenyl group and the azetidinone ring makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H13FN2O |
|---|---|
Peso molecular |
256.27 g/mol |
Nombre IUPAC |
3-amino-4-(2-fluorophenyl)-1-phenylazetidin-2-one |
InChI |
InChI=1S/C15H13FN2O/c16-12-9-5-4-8-11(12)14-13(17)15(19)18(14)10-6-2-1-3-7-10/h1-9,13-14H,17H2 |
Clave InChI |
MPFLSNBXZVSLMS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[d]isothiazol-5-yl benzoate](/img/structure/B11858707.png)
![6-Methoxy-2,3,9-trimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11858711.png)


![6-[Hydroxy(phenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B11858720.png)
![5-Amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858728.png)






![5-Isopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11858773.png)

